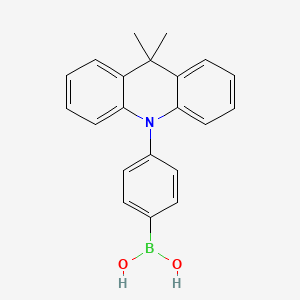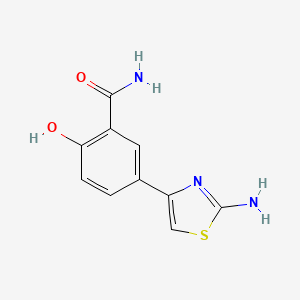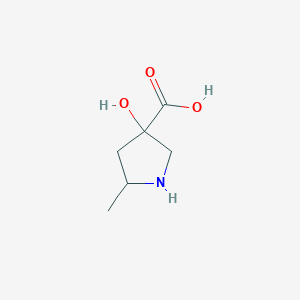
3-Hydroxy-5-methylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5-methylpyrrolidine-3-carboxylic acid, also known by its chemical formula C₆H₁₁NO₃, is a compound with interesting properties. It belongs to the class of pyrrolidine derivatives and contains both a carboxylic acid group and a hydroxyl group. The compound’s structure consists of a pyrrolidine ring with a methyl group and a hydroxyl group attached to it. It is synthesized through specific chemical routes, which we’ll explore next.
Preparation Methods
Synthetic Routes: Several synthetic methods exist for preparing 3-Hydroxy-5-methylpyrrolidine-3-carboxylic acid. One common approach involves the reaction of an appropriate precursor with a hydroxylating agent. For example, starting from 5-methylpyrrolidine-2,4-dione, the hydroxyl group can be introduced using reagents like sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic substitution at the carbonyl carbon, resulting in the desired compound.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes. These methods ensure high yields and purity, making the compound suitable for various applications.
Chemical Reactions Analysis
3-Hydroxy-5-methylpyrrolidine-3-carboxylic acid participates in various chemical reactions:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Can be reduced to corresponding amines or other derivatives.
Substitution: Reacts with suitable nucleophiles to form substituted derivatives.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major products formed from these reactions include derivatives with modified functional groups, such as amides or esters.
Scientific Research Applications
3-Hydroxy-5-methylpyrrolidine-3-carboxylic acid finds applications in various scientific fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for drug development due to its structural features.
Industry: May serve as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The exact mechanism by which 3-Hydroxy-5-methylpyrrolidine-3-carboxylic acid exerts its effects depends on its specific interactions with biological targets. It may modulate enzymatic activity, signal transduction pathways, or cellular processes.
Comparison with Similar Compounds
While 3-Hydroxy-5-methylpyrrolidine-3-carboxylic acid is unique in its structure, it shares similarities with other pyrrolidine derivatives. Some related compounds include:
Pyrrolidine: The parent compound with a simple pyrrolidine ring.
5-Methylpyrrolidine: Lacks the hydroxyl group but shares the pyrrolidine core.
Properties
CAS No. |
764596-87-4 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
3-hydroxy-5-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-4-2-6(10,3-7-4)5(8)9/h4,7,10H,2-3H2,1H3,(H,8,9) |
InChI Key |
HGKQTFKQNLYPDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


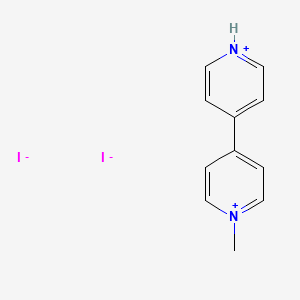
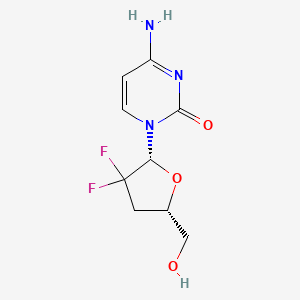
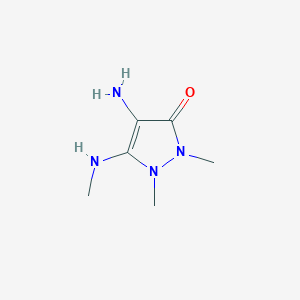
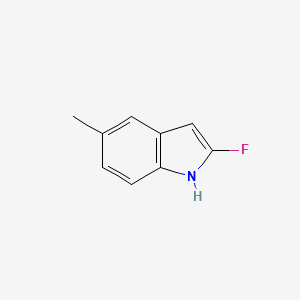
![rel-tert-Butyl (3aR,7S,7aS)-7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B12859578.png)
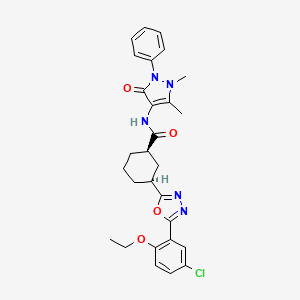

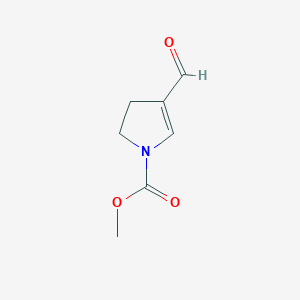


![5-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12859623.png)

